5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine and its derivatives have been reported as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . They significantly inhibited the growth of these cell lines . Compound 14, a derivative of this class, displayed potent dual activity against the examined cell lines and CDK2 .
Molecular Mechanism
The mechanism of action of this compound involves enzymatic inhibitory activity against CDK2/cyclin A2 . Compounds 14, 13, and 15 revealed the most significant inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, compound 14 exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure regioselectivity and high yield. Another method involves the multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities.
Scientific Research Applications
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit various kinases.
5,7-dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine:
Uniqueness
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which can enhance its biological activity and metabolic stability. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c1-7-4-8(2)21-11(18-7)5-10(19-21)9-6-17-20(3)12(9)13(14,15)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKILFUUCSXQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=C(N(N=C3)C)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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